p-Hpea-eda
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Overview
Description
p-Hydroxyphenylethanol-elenolic acid dialdehyde (p-Hpea-eda) is a phenolic compound found in virgin olive oil. It belongs to the class of secoiridoids, which are known for their health benefits, including anti-inflammatory and antioxidant properties . This compound has gained significant attention due to its potential chemopreventive and chemotherapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hpea-eda involves the extraction of phenolic compounds from olive oil. The phase partition method is commonly used, where the dialdehyde form of decarboxymethyl ligstroside aglycone is extracted using solvents like n-hexane and ethyl acetate . The reaction conditions typically involve mild temperatures and controlled pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from virgin olive oil. The process involves milling, centrifugation, and filtration of olive oil to obtain the phenolic compounds. Advanced techniques like liquid chromatography and mass spectrometry are used to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
p-Hpea-eda undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxytyrosol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted derivatives. These products retain the bioactive properties of the parent compound .
Scientific Research Applications
p-Hpea-eda has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenolic compounds in various chemical reactions.
Medicine: This compound exhibits anti-cancer properties by inhibiting cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells .Industry: It is used in the formulation of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of p-Hpea-eda involves the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of cyclooxygenase-2 (COX-2) expression. This results in the suppression of tumorigenicity and induction of apoptosis in cancer cells . The compound also activates caspase-3 and poly-adenosine diphosphate-ribose polymerase, leading to DNA fragmentation and cell death .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylethanol-elenolic acid dialdehyde (3,4-Dhpea-eda): Another secoiridoid found in olive oil with similar health benefits.
Oleuropein: A well-known phenolic compound in olive oil with antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A derivative of p-Hpea-eda known for its potent antioxidant activity.
Uniqueness
This compound is unique due to its dual aldehyde groups, which contribute to its strong bioactivity. Its ability to activate AMPK and inhibit COX-2 sets it apart from other phenolic compounds, making it a promising candidate for cancer prevention and therapy .
Properties
CAS No. |
151194-92-2 |
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Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |
InChI |
InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2- |
InChI Key |
VPOVFCBNUOUZGG-VVHNFQOZSA-N |
Isomeric SMILES |
C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |
Canonical SMILES |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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